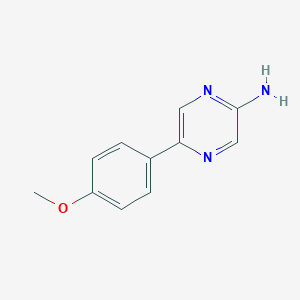
5-(4-Methoxyphenyl)pyrazin-2-amine
Vue d'ensemble
Description
“5-(4-Methoxyphenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C11H11N3O . It is a derivative of pyrazine, a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(4-Methoxyphenyl)pyrazin-2-amine” consists of a pyrazine ring substituted with a methoxyphenyl group and an amine group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving “5-(4-Methoxyphenyl)pyrazin-2-amine” are not detailed in the literature, similar compounds are known to undergo reactions such as cyclization and aza-Michael addition .Applications De Recherche Scientifique
Corticotropin-Releasing Factor Antagonism
5-(4-Methoxyphenyl)pyrazin-2-amine, through its analog E2508, has been investigated for its potential as a selective corticotropin-releasing factor 1 receptor antagonist. Studies have demonstrated the efficacy of E2508 in reducing restraint stress-induced defecation and visceral pain in rat models, suggesting its therapeutic potential for conditions such as irritable bowel syndrome, with a lower risk of adverse events like constipation compared to other clinically used antagonists (Taguchi et al., 2017).
Metabolic Pathway Exploration
The metabolic pathways of structurally similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been explored in rat models. Studies have identified various metabolites and suggest that the compound undergoes multiple metabolic pathways, including deamination, reduction, and oxidation, leading to the formation of alcohol, carboxylic acid, and acetylated metabolites (Kanamori et al., 2002).
Exploration of Structural Analogues in Medical Research
The chemical structure of 5-(4-Methoxyphenyl)pyrazin-2-amine allows it to serve as a precursor or reference compound for the synthesis and study of various medically relevant compounds. These include 5-hydroxytryptamine (5-HT3) receptor antagonists, anticonvulsant agents, and other neuroactive compounds. Studies have examined the synthesis, structure-activity relationships, and therapeutic potentials of these compounds, offering insights into their mechanisms and potential applications in treating conditions like irritable bowel syndrome, seizures, and other neurological disorders (Ohta et al., 1996; Kelley et al., 1995; Passchier et al., 2000).
Radiosynthesis and Imaging Applications
5-(4-Methoxyphenyl)pyrazin-2-amine and its derivatives have been used in the radiosynthesis of compounds for imaging specific enzymes or receptors through techniques like positron emission tomography (PET). These studies contribute to our understanding of the distribution and activity of target molecules in living organisms, enhancing our capacity for diagnosis and research in conditions like cancer and neurodegenerative diseases (Fujisaki et al., 2005).
Orientations Futures
The future directions for research on “5-(4-Methoxyphenyl)pyrazin-2-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. This could include the development of more efficient synthesis methods, investigation of its reactivity with other compounds, and testing for potential pharmaceutical applications .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYUUWJQSLZZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576685 | |
| Record name | 5-(4-Methoxyphenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)pyrazin-2-amine | |
CAS RN |
119738-50-0 | |
| Record name | 5-(4-Methoxyphenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-](/img/structure/B176692.png)
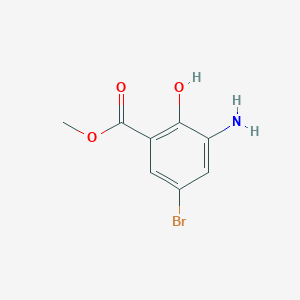

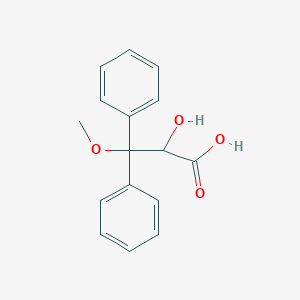

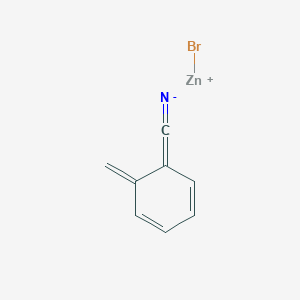
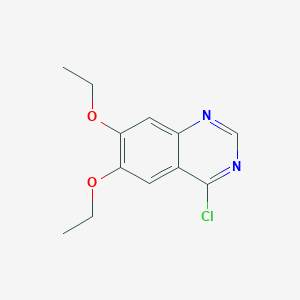

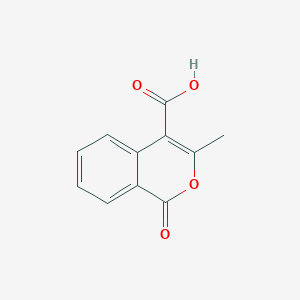

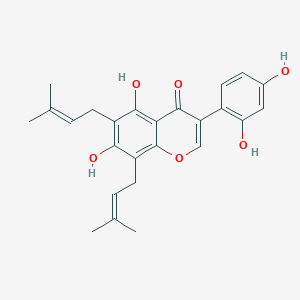
![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)
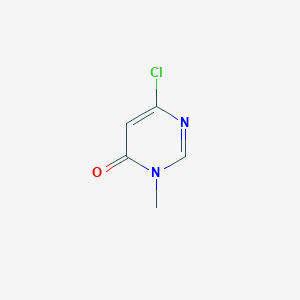
![4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B176725.png)